molecular formula C11H14O2 B11722066 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B11722066
M. Wt: 178.23 g/mol
InChI Key: JCOKVBOJMBLIJT-UHFFFAOYSA-N
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Description

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound has a molecular formula of C11H14O2 and is characterized by its unique structure, which includes a benzopyran ring with two methyl groups at positions 6 and 8, and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired benzopyran derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran.

    Substitution: Various substituted benzopyrans depending on the electrophile used.

Scientific Research Applications

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and ability to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at position 4 allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its structure enables it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar structure but lacks the hydroxyl group at position 4.

    γ-Tocopherol: Contains a benzopyran ring with additional methyl and trimethyltridecyl groups.

    Hydrocoumarin: A benzopyran derivative with a lactone ring instead of a hydroxyl group.

Uniqueness

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 4 enhances its antioxidant activity, making it a valuable compound for research in oxidative stress and related fields.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10,12H,3-4H2,1-2H3

InChI Key

JCOKVBOJMBLIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)O)C

Origin of Product

United States

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